molecular formula C20H16N4O4 B2985547 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1184996-67-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2985547
CAS No.: 1184996-67-5
M. Wt: 376.372
InChI Key: LFTKDZYQBVRRSB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (CAS: 536706-54-4) is a heterocyclic compound featuring a pyrimido[5,4-b]indole core linked to a benzodioxol-methyl group via an acetamide bridge. Its molecular formula is C₂₆H₂₀N₄O₅S, with a molecular weight of 500.5258 g/mol. This compound is primarily utilized in preclinical research, with structural analogs explored for anticancer, anti-inflammatory, and Toll-like receptor (TLR) modulation activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-17(21-8-12-5-6-15-16(7-12)28-11-27-15)9-24-10-22-18-13-3-1-2-4-14(13)23-19(18)20(24)26/h1-7,10,23H,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTKDZYQBVRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrimidoindole intermediates. One common synthetic route involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and lithium tetrahydroaluminate for reduction . Major products formed from these reactions include brominated and reduced derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Benzodioxol vs. Halogenated/Aromatic Groups

  • Chloro/Fluoro Substituents (e.g., 10j, 10k) : Chloro and fluoro groups in indole derivatives () improve membrane permeability and target binding via hydrophobic interactions but may reduce aqueous solubility .
  • 4-Methylphenyl () : Methyl groups increase lipophilicity moderately, balancing solubility and bioavailability .

Acetamide vs. Thioacetamide Linkages

  • Acetamide (Target Compound) : The carbonyl group in acetamide facilitates hydrogen bonding with biological targets, critical for affinity .

Pyrimidoindole vs. Triazinoindole Cores

  • Pyrimidoindole (Target Compound) : The fused pyrimidine-indole system allows planar stacking with aromatic residues in enzymes or DNA, common in kinase inhibitors .
  • Triazinoindole (): The triazine ring introduces additional hydrogen-bonding sites, improving selectivity for ATP-binding pockets in kinases .

Key Research Findings and Trends

Substituent-Driven Activity: Halogenation (Cl, F) and electron-withdrawing groups (NO₂) correlate with enhanced anticancer activity in indole derivatives (), but may compromise solubility .

TLR4 Selectivity : Bulky N-substituents (e.g., tert-butyl in Compound 32) improve TLR4 ligand selectivity by filling hydrophobic pockets .

Metabolic Stability: Benzodioxol-containing compounds exhibit slower hepatic clearance compared to non-aromatic analogs (e.g., pyridyl derivatives) .

Q & A

Basic Research Question: What are the standard synthetic routes for this compound, and how are key intermediates validated?

The synthesis typically involves coupling the benzodioxole-methyl moiety to the pyrimidoindole-acetamide core via nucleophilic substitution or amidation. For example, analogous indole derivatives are synthesized by refluxing intermediates in acetic acid with sodium acetate, followed by recrystallization (e.g., Method A in ). Validation includes 1^1H-NMR analysis of aromatic protons (e.g., δ 7.04–6.95 ppm for indole systems) and HRMS to confirm molecular integrity .

Basic Research Question: Which spectroscopic methods are critical for structural confirmation?

Key methods include:

  • 1^1H-NMR : Identifies aromatic protons (e.g., indole H-5’/H-6’ at δ 7.04–6.95 ppm) and methylene bridges (δ 3.43 ppm for CH2_2) .
  • HRMS : Validates molecular weight (e.g., m/z 189 [M+^+] for indole-thiol intermediates) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups.

Advanced Research Question: How can reaction conditions be optimized to improve yield for large-scale synthesis?

Optimization involves:

  • Catalyst screening : Use palladium-based catalysts (e.g., for reductive cyclization) to enhance efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux in acetic acid (110–120°C) minimizes side reactions .

Advanced Research Question: How do researchers resolve contradictions in spectral data interpretation?

Contradictions (e.g., overlapping NMR peaks) are addressed via:

  • 2D-NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons unambiguously .
  • X-ray crystallography : Provides definitive structural confirmation for crystalline intermediates .
  • Comparative HRMS : Cross-references calculated vs. observed m/z values to rule out impurities .

Basic Research Question: What in vitro models are used to evaluate biological activity?

  • Anticancer assays : Use cell lines (e.g., MCF-7, HepG2) to measure IC50_{50} values via MTT assays, targeting Bcl-2/Mcl-1 inhibition .
  • Enzyme inhibition studies : Monitor binding kinetics to kinases or proteases using fluorescence polarization .

Advanced Research Question: How can computational methods predict binding modes with therapeutic targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with Bcl-2’s hydrophobic groove, prioritizing substituents like chloro/fluorophenyl for enhanced affinity .
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .

Advanced Research Question: What strategies are used to design structure-activity relationship (SAR) studies?

  • Substituent variation : Test electron-withdrawing groups (e.g., nitro, chloro) at the indole C-5 position to enhance cytotoxicity .
  • Scaffold hopping : Replace pyrimidoindole with triazole or oxadiazole cores to modulate solubility .

Basic Research Question: How is stability under physiological conditions assessed?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C .

Advanced Research Question: What analytical workflows identify metabolic byproducts?

  • LC-MS/MS : Detects phase I metabolites (e.g., hydroxylation at the benzodioxole methyl group) using liver microsomes .
  • Isotopic labeling : Tracks 13^{13}C-acetamide cleavage in hepatic assays .

Advanced Research Question: How are conflicting bioactivity results rationalized across studies?

  • Dose-response normalization : Recalculate IC50_{50} values using standardized cell viability assays (e.g., ATP-based luminescence vs. MTT) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology effects .

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